molecular formula C15H26O4 B1252161 Peribysin F

Peribysin F

Cat. No. B1252161
M. Wt: 270.36 g/mol
InChI Key: RTBNMMDNDLUIDB-VSDVIHSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peribysin F is a natural product found in Periconia byssoides with data available.

Scientific Research Applications

Stereochemical Revision of Peribysins

The stereochemistry of peribysins, including Peribysin F, was revised based on enantiospecific total synthesis, starting from (+)-nootkatone. The process involved enone transposition and kinetic iodination for diastereomer separation. This revision, coupled with prior synthetic and biological data, suggests the original stereochemistries of peribysins were inaccurately assigned (Athawale et al., 2020).

Biological Activity and Cell-adhesion Inhibition

Cell-Adhesion Inhibition by Peribysin F

Peribysins, including Peribysin F, were isolated from Periconia byssoides and demonstrated to inhibit the adhesion of human-leukemia HL-60 cells to human-umbilical-vein endothelial cells (HUVEC). The absolute stereostructures of these metabolites were elucidated through spectroscopic analyses and chemical transformations (Yamada et al., 2005).

Synthetic Routes and Analogues

Diverted Total Syntheses of Peribysin E Analogues

While this study focuses on Peribysin E, it is relevant due to its methodological approach. The study reports the creation of a library of analogues around Peribysin E, a biologically active and structurally complex molecule. The total synthesis of (±)-Peribysin E and eight new analogues were accomplished, highlighting protecting-group-free syntheses and providing the shortest route to these hydrindanes (Handore & Reddy, 2013).

Synthesis and Biological Evaluation of Peribysins

The total synthesis of Peribysins A and B was achieved, employing a Diels-Alder/aldol sequence. The cell-adhesion inhibition potential of the synthesized peribysins was confirmed using anti-adhesion assay, noting the structural revision of Peribysin B. This synthesis method and the approach to confirming biological activity could be pertinent to understanding and working with Peribysin F (Kalmode et al., 2018).

Structural Reinvestigation and Isolation

Isolation and Structural Reinvestigation of Peribysins

Peribysins O, P, and Q were isolated and their configurations were investigated, involving quantitative NOE experiments and theoretical ECD calculations. This study's methodological details on the structural elucidation of Peribysins could be informative for research on Peribysin F (Inose et al., 2019).

properties

Product Name

Peribysin F

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

(1S,2R,3S,4aR,8S,8aR)-2-(3-hydroxyprop-1-en-2-yl)-8,8a-dimethyl-1,3,4,4a,5,6,7,8-octahydronaphthalene-1,2,3-triol

InChI

InChI=1S/C15H26O4/c1-9-5-4-6-11-7-12(17)15(19,10(2)8-16)13(18)14(9,11)3/h9,11-13,16-19H,2,4-8H2,1,3H3/t9-,11+,12-,13-,14+,15+/m0/s1

InChI Key

RTBNMMDNDLUIDB-VSDVIHSJSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1([C@@H]([C@]([C@H](C2)O)(C(=C)CO)O)O)C

Canonical SMILES

CC1CCCC2C1(C(C(C(C2)O)(C(=C)CO)O)O)C

synonyms

peribysin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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